molecular formula C10H16N4O B11791235 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine

Katalognummer: B11791235
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: SMPQZRNJSRSEJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 2-position, a piperidine ring at the 4-position, and an amine group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The methoxy group can be introduced at the 2-position through nucleophilic substitution reactions using methanol and a suitable base.

    Piperidine Introduction: The piperidine ring can be attached to the 4-position through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Amine Group Introduction: The amine group at the 5-position can be introduced through a reduction reaction of a nitro precursor or through direct amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperidine positions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(morpholin-1-yl)pyrimidin-5-amine: Similar structure with a morpholine ring instead of a piperidine ring.

    2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the piperidine ring can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H16N4O

Molekulargewicht

208.26 g/mol

IUPAC-Name

2-methoxy-4-piperidin-1-ylpyrimidin-5-amine

InChI

InChI=1S/C10H16N4O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3

InChI-Schlüssel

SMPQZRNJSRSEJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C(=N1)N2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.